The uvp1 gene is primarily sourced from Escherichia coli and related bacterial species. It has been studied extensively in laboratory settings, particularly in recombinant DNA technology, where it serves as a model for understanding gene expression and regulation.
The uvp1 gene product is classified as a protein involved in bacterial gene regulation. It falls under the category of regulatory proteins that modulate various cellular processes, including transcription and translation.
The synthesis of the uvp1 gene product typically involves molecular cloning techniques. The most common methods include:
Gene synthesis involves several steps:
Structural studies through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy may provide further insights into its conformation and functional sites.
The uvp1 gene product participates in several biochemical reactions within the cell:
These interactions often involve post-translational modifications that can affect the stability and activity of the protein, including phosphorylation or methylation.
The mechanism of action of the uvp1 gene product involves its role as a transcription factor or regulator:
Studies have indicated that mutations within the uvp1 gene can lead to altered expression patterns, demonstrating its critical role in maintaining proper cellular function .
Relevant analyses using techniques like circular dichroism spectroscopy can provide insights into its secondary structure and stability under different conditions.
The uvp1 gene product has several applications in scientific research:
The uvp1 gene is located on the IncN plasmid R46 (pKM101), a promiscuous plasmid prevalent in Gram-negative bacteria like Escherichia coli. The gene resides within the plasmid’s "leading region," which houses functions essential for plasmid stability, replication, and conjugative transfer. Genomic mapping reveals that uvp1 is adjacent to the integron In1, with its promoter region overlapping the 5′-conserved segment (5′-CS) of the integron. This physical linkage suggests functional interplay between uvp1 and integron-mediated gene cassette systems [4] [8].
The uvp1 coding sequence spans an open reading frame (ORF) of 198 amino acids, flanked upstream by a 256-bp regulatory region containing a resolution (res) site. This res site comprises two inverted repeat subsites (Site I and Site II), with Site I embedded within the integron’s 5′-CS. Nucleotide sequencing confirms that the res site is indispensable for uvp1-mediated recombination events, positioning the gene as a key regulator of plasmid architectural stability [4] [8] [5].
Table 1: Genomic Features of the uvp1 Locus
Feature | Specification |
---|---|
Host Plasmid | R46 (pKM101), IncN group |
Chromosomal Location | Leading region of plasmid DNA |
Adjacent Elements | Integron In1 (5′-conserved segment) |
ORF Length | 594 bp (198 codons) |
res Site Position | 256-bp upstream of uvp1, overlaps In1 5′-CS |
Critical Subsites | Site I (69 bp), Site II (inverted repeats) |
The uvp1 protein is a 20 kDa polypeptide, as determined by SDS-PAGE analysis of E. coli minicell expression systems. This observed molecular weight aligns with the predicted mass based on its 198-amino-acid sequence. The protein exhibits a basic isoelectric point (pI) due to a high proportion of positively charged residues (lysine and arginine), facilitating electrostatic interactions with DNA backbone phosphates. Secondary structure predictions indicate a mixed α-helix/β-sheet topology, typical of catalytic domains in site-specific recombinases [1] [8].
Uvp1 belongs to the serine recombinase family (resolvase/invertase family), characterized by two signature domains:
PROSITE database analysis (PDOC00334) identifies two diagnostic motifs in uvp1:
G-Y-S-[KR]-H
(positions 8–12), housing the catalytic serine. E-L-[GA]-x(2)-R
(positions 50–55), stabilizing the recombination complex [9]. Table 2: Domain Architecture of the uvp1 Protein
Domain | Position (aa) | Key Motifs | Function |
---|---|---|---|
Catalytic Domain | 1–120 | G-Y-S-K-H (Ser10 active site) | DNA cleavage via phosphoserine intermediate |
Dimerization Interface | 25–80 | Hydrophobic patches | Protein oligomerization |
HTH Domain | 130–180 | Helix 1: DNA recognition; Helix 2: Stabilization | res site binding (Site I/Site II) |
Phylogenetic analysis places uvp1 within the resolvase clade of the serine recombinase superfamily. It shares 40–60% sequence identity with canonical resolvases like Tn3 (γδ resolvase) and Tn21 resolvase, and 30–35% identity with DNA invertases (e.g., Hin, Gin). Key residues in the catalytic pocket (Ser10, Arg68, Glu124) are fully conserved, underscoring functional homology. However, uvp1 lacks the N-terminal regulatory helices present in sporulation-associated recombinases (e.g., Bacillus subtilis SpoIVCA), indicating specialization in plasmid biology [4] [9] [5].
Uvp1’s closest functional ortholog is the ParA resolvase of plasmid RP4. Both proteins:
Notably, uvp1 diverges from transposon-encoded resolvases by its genomic context: It is constitutively expressed from the R46 plasmid rather than being part of a transposition module. This autonomy enables it to regulate integron cassette rearrangements independently of host recombinases [4] [8].
Table 3: Phylogenetic Classification of uvp1 Among Serine Recombinases
Protein | Organism/Element | Identity to uvp1 (%) | Function | Genomic Context |
---|---|---|---|---|
uvp1 | R46 plasmid | 100 (reference) | res-site resolution, integron stability | Plasmid-encoded |
Tn3 resolvase | Tn3 transposon | 58 | Transposon cointegrate resolution | Transposon-encoded |
ParA | RP4 plasmid | 55 | Plasmid partitioning, recombination | Plasmid-encoded |
Hin invertase | Salmonella chromosome | 32 | Flagellar antigen switching | Chromosomal |
SpoIVCA | Bacillus subtilis | 28 | Sporulation sigma factor activation | Chromosomal |
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